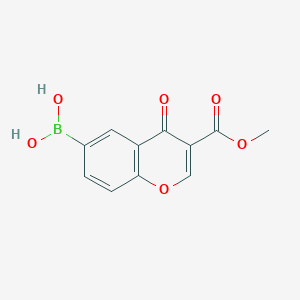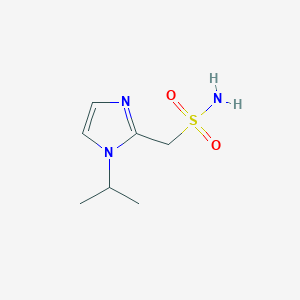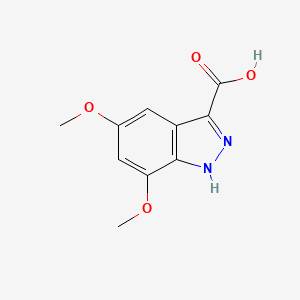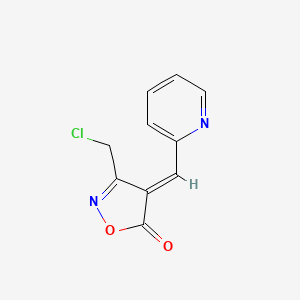
3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a chromenone structure, which is a type of heterocyclic compound. The unique combination of these functional groups makes it a valuable compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the palladium catalyst and boronic acid reagents can make the process more cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chromenone structure can be reduced to form dihydrochromenones.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce dihydrochromenones .
Applications De Recherche Scientifique
3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.
Industry: The compound can be used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the development of sensors and probes. Additionally, the chromenone structure can participate in various chemical reactions, enhancing the compound’s versatility .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxycarbonylphenylboronic acid: Similar in structure but lacks the chromenone moiety.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a methoxycarbonyl group.
Uniqueness
3-(Methoxycarbonyl)-4-oxo-4h-chromen-6-ylboronic acid is unique due to the presence of both the boronic acid and chromenone functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C11H9BO6 |
|---|---|
Poids moléculaire |
248.00 g/mol |
Nom IUPAC |
(3-methoxycarbonyl-4-oxochromen-6-yl)boronic acid |
InChI |
InChI=1S/C11H9BO6/c1-17-11(14)8-5-18-9-3-2-6(12(15)16)4-7(9)10(8)13/h2-5,15-16H,1H3 |
Clé InChI |
JODRMAVXXGUAOO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)OC=C(C2=O)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B11756897.png)
![[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756913.png)


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756932.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)

![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)

![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)

